molecular formula C19H28N4O3 B2495041 N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946233-63-2

N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2495041
M. Wt: 360.458
InChI Key: KDLLJSFANCUZAC-UHFFFAOYSA-N
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Description

The molecule of interest falls within a category of compounds known for their varied pharmacological activities. Compounds with similar structural features have been synthesized and evaluated for their biological activities, including antihypertensive agents and potential anticancer properties. The structure of the molecule suggests potential interactions with biological receptors, hinting at its pharmacological relevance.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks like alkylpiperidin and acetamidophenyl derivatives. The synthesis process might include the formation of amide bonds, ring closure reactions, and the introduction of specific functional groups to achieve the desired molecular structure. For instance, compounds with antihypertensive properties were synthesized through careful selection of substituents on the piperidine ring, demonstrating the importance of structural features for biological activity (Watanuki et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These studies reveal the presence of isomeric forms and provide insights into the electronic and spatial configuration of the molecule, crucial for understanding its chemical behavior and interaction with biological targets. For example, the analysis of N-acyl derivatives provided insights into their conformational preferences and structural stability (Manimekalai & Sivakumar, 2010).

Chemical Reactions and Properties

The chemical reactivity of such molecules can be influenced by the presence of functional groups like amides, oxalamides, and acetamides. These functional groups participate in various chemical reactions, including hydrolysis, oxidation, and rearrangement reactions, which can be utilized to modify the molecular structure or to enhance specific properties. A novel synthetic approach developed by Mamedov et al. (2016) for the synthesis of related oxalamides showcases the molecule's versatility in chemical transformations (Mamedov et al., 2016).

Scientific Research Applications

Blockade of Orexin-1 Receptors

Research on orexins, peptides produced by lateral hypothalamic neurons, has shown their role in the maintenance of wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Pharmacological blockade of these receptors by specific antagonists has been demonstrated to promote sleep in animals, indicating potential applications in sleep disorders research (Dugovic et al., 2009).

Synthesis and Biological Evaluation

A study on novel diphenyl ethers and their evaluation against various cell lines reveals the synthesis of compounds with moderate activity against cancer cell lines, suggesting their application in anticancer research (Khade et al., 2019).

Copper-Catalyzed Coupling Reactions

Copper-catalyzed Goldberg amidation utilizing Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates efficient catalysis for the formation of amides, indicating its utility in organic synthesis and potential pharmaceutical applications (De et al., 2017).

Novel Acid-Catalyzed Rearrangement

The development of a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides through the novel rearrangement of oxiranes highlights advancements in synthetic organic chemistry, providing new pathways for chemical synthesis (Mamedov et al., 2016).

Anticonvulsant Activity of Derivatives

The design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives for anticonvulsant applications demonstrate the potential of these compounds in therapeutic research, particularly in the treatment of seizure disorders (Nikalje et al., 2012).

Antioxidant Activity

Research on novel coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and evaluation of antioxidant activity, presents potential applications in the development of antioxidant agents (Chkirate et al., 2019).

Safety And Hazards

No safety or hazard information is available in the retrieved data. Researchers and practitioners should exercise caution and follow standard safety protocols when handling this compound.


Future Directions

Given its potential applications, future research could focus on:



  • Investigating its pharmacological activity and potential therapeutic uses.

  • Assessing its stability under various conditions.

  • Exploring its interactions with biological systems.


Please note that this analysis is based on the available information, and further scientific investigation is essential to fully understand the compound’s properties and potential applications. 🌟


properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-13(2)23-10-8-15(9-11-23)12-20-18(25)19(26)22-17-6-4-16(5-7-17)21-14(3)24/h4-7,13,15H,8-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLLJSFANCUZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

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